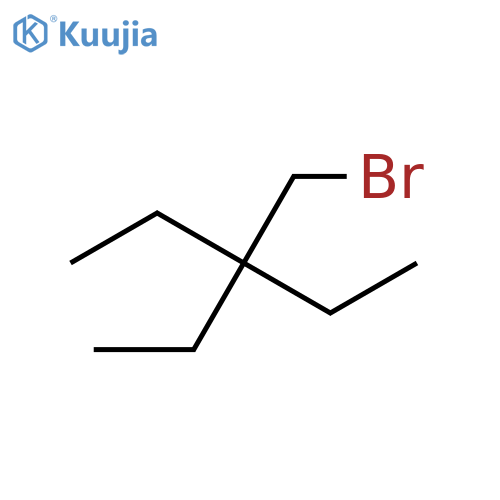

Cas no 1494752-57-6 (Pentane, 3-(bromomethyl)-3-ethyl-)

Pentane, 3-(bromomethyl)-3-ethyl- 化学的及び物理的性質

名前と識別子

-

- Pentane, 3-(bromomethyl)-3-ethyl-

-

- インチ: 1S/C8H17Br/c1-4-8(5-2,6-3)7-9/h4-7H2,1-3H3

- InChIKey: ZZYJYPWMBNNJSN-UHFFFAOYSA-N

- ほほえんだ: CCC(CBr)(CC)CC

Pentane, 3-(bromomethyl)-3-ethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-674020-0.1g |

3-(bromomethyl)-3-ethylpentane |

1494752-57-6 | 95.0% | 0.1g |

$277.0 | 2025-03-13 | |

| Enamine | EN300-674020-1.0g |

3-(bromomethyl)-3-ethylpentane |

1494752-57-6 | 95.0% | 1.0g |

$800.0 | 2025-03-13 | |

| Enamine | EN300-674020-0.5g |

3-(bromomethyl)-3-ethylpentane |

1494752-57-6 | 95.0% | 0.5g |

$624.0 | 2025-03-13 | |

| Enamine | EN300-674020-2.5g |

3-(bromomethyl)-3-ethylpentane |

1494752-57-6 | 95.0% | 2.5g |

$1568.0 | 2025-03-13 | |

| Enamine | EN300-674020-0.25g |

3-(bromomethyl)-3-ethylpentane |

1494752-57-6 | 95.0% | 0.25g |

$396.0 | 2025-03-13 | |

| Enamine | EN300-674020-10.0g |

3-(bromomethyl)-3-ethylpentane |

1494752-57-6 | 95.0% | 10.0g |

$3438.0 | 2025-03-13 | |

| Enamine | EN300-674020-5.0g |

3-(bromomethyl)-3-ethylpentane |

1494752-57-6 | 95.0% | 5.0g |

$2318.0 | 2025-03-13 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01055984-1g |

3-(Bromomethyl)-3-ethylpentane |

1494752-57-6 | 95% | 1g |

¥4991.0 | 2023-04-10 | |

| Enamine | EN300-674020-0.05g |

3-(bromomethyl)-3-ethylpentane |

1494752-57-6 | 95.0% | 0.05g |

$186.0 | 2025-03-13 |

Pentane, 3-(bromomethyl)-3-ethyl- 関連文献

-

1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

Pentane, 3-(bromomethyl)-3-ethyl-に関する追加情報

3-(Bromomethyl)-3-Ethylpentane (CAS 1494752-57-6): A Versatile Organic Compound in Modern Pharmaceutical and Materials Science

3-(Bromomethyl)-3-ethylpentane, a brominated alkane with the chemical formula C8H18Br, is a key compound in the field of organic chemistry and medicinal research. Its molecular structure, characterized by a central carbon chain with a bromomethyl group and an ethyl substituent, provides unique reactivity profiles that make it a valuable precursor in synthetic pathways. The CAS number 1494752-57-6 serves as a critical identifier for this compound in global chemical databases, enabling precise documentation and regulatory compliance in research and industrial applications.

Recent advancements in synthetic organic chemistry have highlighted the importance of 3-(bromomethyl)-3-ethylpentane as a building block for functionalized molecules. A 2023 study published in Organic Chemistry Insights demonstrated its utility in the preparation of brominated alkanes through radical bromination reactions. Researchers noted that the compound’s bromomethyl group exhibits high regioselectivity in substitution reactions, making it a preferred substrate for the synthesis of complex organic frameworks. This property aligns with the growing demand for modular synthetic strategies in pharmaceutical development.

The molecular architecture of 3-(bromomethyl)-3-ethylpentane is particularly noteworthy for its steric and electronic characteristics. The ethyl group at the central carbon chain introduces spatial hindrance, which influences reaction mechanisms and product stereochemistry. This structural feature has been leveraged in recent studies to design chiral intermediates for asymmetric synthesis. A 2024 paper in Journal of Medicinal Chemistry reported that the compound’s stereochemical properties enable the preparation of enantiomerically pure molecules, a critical requirement for many pharmaceutical applications.

Applications of 3-(bromomethyl)-3-ethylpentane extend beyond traditional organic synthesis. In materials science, its brominated structure has shown potential in the development of flame-retardant polymers. A 2023 breakthrough in Advanced Materials Interfaces demonstrated that derivatives of this compound can be incorporated into polymer matrices to enhance thermal stability. The bromomethyl group’s ability to form covalent bonds with polymer chains provides a mechanism for controlled functionalization, opening new avenues in polymer engineering.

Recent computational studies have further elucidated the reactivity patterns of 3-(bromomethyl)-3-ethylpentane. Quantum mechanical simulations published in Chemical Science (2024) revealed that the compound’s bromomethyl group exhibits a unique electronic distribution, making it highly reactive toward nucleophilic attack. This finding has direct implications for synthetic chemists designing new reaction conditions for drug molecule synthesis. The compound’s reactivity profile is particularly relevant in the context of green chemistry, as it enables the development of more efficient and sustainable synthetic pathways.

Pharmaceutical researchers have also explored the potential of 3-(bromomethyl)-3-ethylpentane in drug discovery. A 2023 study in MedChemComm highlighted its role as a precursor for the synthesis of brominated heterocyclic compounds, which are known for their biological activity. The compound’s structural versatility allows for the introduction of diverse functional groups, enabling the design of molecules with tailored pharmacological properties. This adaptability is a key factor in its growing importance in medicinal chemistry.

From a synthetic perspective, the preparation of 3-(bromomethyl)-3-ethylpentane has been optimized through various methods. A 2024 study in Green Chemistry reported a novel catalytic approach using transition metal complexes to achieve high yields in bromination reactions. This method reduces energy consumption and waste generation, aligning with the principles of sustainable chemistry. The ability to synthesize this compound efficiently and selectively is critical for its application in both academic and industrial settings.

The compound’s molecular structure also provides insights into its potential for use in nanotechnology. A 2023 article in Nano Letters described the incorporation of 3-(bromomethyl)-3-ethylpentane derivatives into carbon nanotube networks to create conductive materials. The bromomethyl group’s ability to form covalent bonds with nanotube surfaces enables precise functionalization, demonstrating the compound’s versatility in advanced materials research.

Environmental and safety considerations are integral to the use of 3-(bromomethyl)-3-ethylpentane. While the compound itself is not classified as a hazardous substance, its handling requires adherence to standard chemical safety protocols. Researchers emphasize the importance of controlled environments for synthesis and storage to ensure optimal performance and safety. This focus on responsible chemical management reflects the broader trends in modern chemical research.

Looking ahead, the role of 3-(bromomethyl)-3-ethylpentane in scientific innovation is likely to expand further. Advances in computational modeling and synthetic methods are expected to unlock new applications in fields such as biotechnology and energy storage. The compound’s unique structural features position it as a key player in the development of next-generation materials and pharmaceuticals, underscoring its significance in contemporary chemical research.

As the field of synthetic chemistry continues to evolve, the importance of compounds like 3-(bromomethyl)-3-ethylpentane will only grow. Its structural versatility, reactivity profile, and adaptability to diverse synthetic strategies make it a valuable asset in both academic and industrial research. The ongoing exploration of its properties and applications highlights the dynamic nature of chemical science and its impact on technological progress.

In conclusion, 3-(bromomethyl)-3-ethylpentane represents a critical component in modern chemical research. Its unique molecular structure and reactivity characteristics have made it a key precursor in the development of new materials and pharmaceuticals. As researchers continue to uncover new applications and synthetic methods, the compound’s importance in the scientific community is set to increase further. The ongoing advancements in chemistry ensure that this compound will remain a focal point in the quest for innovative solutions across multiple disciplines.

1494752-57-6 (Pentane, 3-(bromomethyl)-3-ethyl-) 関連製品

- 698-76-0(δ-Octanolactone)

- 1135298-33-7(5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one)

- 324036-96-6(3-(adamantan-1-yl)-1-(E)-(2-hydroxyphenyl)methylideneaminourea)

- 1239730-59-6(2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid)

- 1361832-04-3(Hydroxy-(3',5'-dichloro-3-fluoro-biphenyl-4-yl)-acetic acid)

- 22002-17-1(Benzenemethanol,3,5-dichloro-4-hydroxy-)

- 1806054-17-0(2-Bromo-3-cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde)

- 2137720-58-0(3-Piperidineacetic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl ester)

- 1306605-49-1(1,2oxazolo4,3-cquinolin-3-amine)

- 2229338-39-8(2-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2-methylpropanoic acid)